2,3,7,8-Tetrafluorothianthrene
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Overview
Description
2,3,7,8-Tetrafluorothianthrene is a fluorinated derivative of thianthrene, a sulfur-containing heterocyclic compound This compound is characterized by the presence of four fluorine atoms at the 2, 3, 7, and 8 positions on the thianthrene ring
Mechanism of Action
Target of Action
The primary target of 2,3,7,8-Tetrafluorothianthrene is the carbon-hydrogen (C-H) bond in aromatic compounds . The role of this target is crucial in the process of late-stage C-H functionalization .
Mode of Action
This compound interacts with its target through a process known as thianthrenation . This process involves the replacement of a hydrogen atom in the C-H bond with a thianthrene group . The result of this interaction is a functionalized arene .
Biochemical Pathways
The biochemical pathway affected by this compound is the C-H functionalization pathway . The downstream effects of this pathway include the creation of functionalized arenes, which can serve as synthetic linchpins for further participation in diverse transformations .
Result of Action
The molecular and cellular effects of this compound’s action include the selective functionalization of arenes . This functionalization proceeds with over 99% selectivity , leading to the creation of functionalized arenes that can participate in diverse transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,7,8-Tetrafluorothianthrene typically involves the reaction of 1,2-difluorobenzene with disulfur dichloride in the presence of aluminum chloride as a catalyst. The reaction is carried out under reflux conditions, followed by quenching with methanol to yield the desired product . The detailed procedure is as follows:
- In a three-necked flask, aluminum chloride (3.33 g, 25.0 mmol) is added to 1,2-difluorobenzene (0.250 L, 285 g, 2.50 mol).
- Disulfur dichloride (20.0 mL, 33.8 g, 0.250 mol) is added dropwise at room temperature.
- The reaction mixture is heated to reflux (105 °C) for 1 hour.
- The mixture is then cooled, and methanol (200 mL) is added to quench the reaction.
- The resulting solid is filtered and dried to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions: 2,3,7,8-Tetrafluorothianthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the parent thianthrene.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thianthrene.
Substitution: Various substituted thianthrene derivatives.
Scientific Research Applications
2,3,7,8-Tetrafluorothianthrene has several applications in scientific research:
Biology: The compound is explored for its potential in modifying biomolecules for enhanced activity or stability.
Medicine: Research is ongoing to investigate its potential as a building block for drug development.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Thianthrene: The parent compound without fluorine atoms.
Thianthrene S-oxide: A sulfoxide derivative of thianthrene.
S-(Trifluoromethyl)thianthrenium triflate: A trifluoromethylated derivative.
Uniqueness: 2,3,7,8-Tetrafluorothianthrene is unique due to the presence of four fluorine atoms, which enhance its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for late-stage functionalization, offering advantages over non-fluorinated analogs in terms of selectivity and efficiency .
Properties
IUPAC Name |
2,3,7,8-tetrafluorothianthrene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F4S2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZXWPYBTPTQFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1SC3=C(S2)C=C(C(=C3)F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225203-47-3 |
Source
|
Record name | 2,3,7,8-tetrafluorothianthrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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